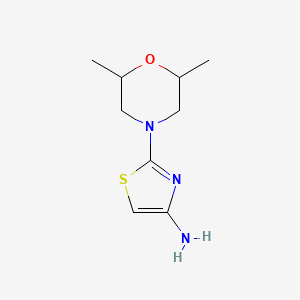

2-(2,6-Dimethylmorpholino)thiazol-4-amine

Description

2-(2,6-Dimethylmorpholino)thiazol-4-amine is a heterocyclic compound that features a thiazole ring fused with a morpholine ring. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula |

C9H15N3OS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-amine |

InChI |

InChI=1S/C9H15N3OS/c1-6-3-12(4-7(2)13-6)9-11-8(10)5-14-9/h5-7H,3-4,10H2,1-2H3 |

InChI Key |

XCCCGKAFGOCUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)thiazol-4-amine typically involves the reaction of 2,6-dimethylmorpholine with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of 2-(2,6-Dimethylmorpholino)thiazol-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is constructed via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For example:

The 4-amine group is introduced during cyclization or via post-synthetic modification of a nitro precursor through catalytic hydrogenation (e.g., using Pd/C or Fe in acidic media) .

Morpholino Substitution

The 2,6-dimethylmorpholino group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For instance:

Functional Group Transformations

The 4-amine group exhibits reactivity typical of primary aromatic amines:

Acylation Reactions

The amine undergoes acylation with acyl chlorides or anhydrides:

| Acylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | DCM, RT, 2 h | -Benzoyl derivative | 78 |

| Succinic anhydride | THF, 60°C, 6 h | -Succinamide | 65 |

Alkylation Reactions

Alkylation with alkyl halides proceeds under basic conditions:

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the morpholino group:

Bromination

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position, though yields are moderate (40–50%) due to competing side reactions.

Acid/Base Hydrolysis

The compound is stable under mild acidic conditions (pH 4–6) but degrades in strong acids (pH < 2) or bases (pH > 10), leading to morpholino ring opening or thiazole decomposition.

Oxidative Metabolism

In vitro studies with liver microsomes reveal oxidation at the morpholino methyl groups, forming hydroxylated metabolites (e.g., 3-hydroxycyclohexyl derivatives) .

Target Binding Interactions

The amine group participates in hydrogen bonding with biological targets, such as kinase active sites. For example, derivatives of this compound inhibit Trypanosoma brucei growth by targeting inositol biosynthesis kinases .

Prodrug Formation

The 4-amine is converted to a prodrug via Schiff base formation with aldehydes, enhancing blood-brain barrier penetration in CNS-targeted therapies .

Scientific Research Applications

2-(2,6-Dimethylmorpholino)thiazol-4-amine exhibits significant biological activities that make it a candidate for drug development.

Anticancer Properties

Research indicates that thiazole derivatives, including 2-(2,6-Dimethylmorpholino)thiazol-4-amine, have shown promising anticancer effects. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

A notable study evaluated thiazole derivatives against human tumor cells and reported effective growth inhibition rates. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, leading to its potential use in chemotherapy regimens .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazole derivatives are known to combat bacterial infections effectively. In vitro studies have shown that compounds similar to 2-(2,6-Dimethylmorpholino)thiazol-4-amine possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the applications of 2-(2,6-Dimethylmorpholino)thiazol-4-amine in research:

- Anticancer Screening : A study conducted by the National Cancer Institute assessed the compound's efficacy against a panel of cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Antibacterial Activity : Another investigation focused on the antimicrobial properties of thiazole derivatives similar to 2-(2,6-Dimethylmorpholino)thiazol-4-amine. The findings revealed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(2,6-Dimethylmorpholino)thiazol-4-amine can be compared with other thiazole derivatives:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal agent with a thiazole moiety.

The uniqueness of 2-(2,6-Dimethylmorpholino)thiazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

2-(2,6-Dimethylmorpholino)thiazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂OS

- Molecular Weight : 226.31 g/mol

- IUPAC Name : 2-(2,6-Dimethylmorpholino)thiazol-4-amine

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to 2-(2,6-Dimethylmorpholino)thiazol-4-amine have shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.25 µg/mL |

| S. typhi | 25 µg/mL |

| P. aeruginosa | 25 µg/mL |

These results indicate that similar thiazole-based compounds can effectively inhibit the growth of resistant microbial strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. A study focusing on a series of thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.

In particular, the structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance potency against cancer cells .

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Certain derivatives exhibit moderate AChE inhibitory activity with relative potencies ranging from 25% to over 50% compared to known inhibitors like donepezil .

- Kinase Inhibitors : Studies have identified thiazole derivatives that target kinases involved in critical pathways such as inositol biosynthesis, demonstrating their potential as therapeutic agents for diseases like human African trypanosomiasis (HAT) .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into novel thiazol-2-amines revealed that specific analogs exhibited excellent antimicrobial activity against resistant strains of bacteria. The study utilized molecular docking techniques to elucidate binding interactions within enzyme active sites, confirming the efficacy of these compounds as potential leads for drug development .

Case Study 2: Anticancer Potential

In vitro studies on a series of thiazole-based compounds indicated significant cytotoxicity against breast cancer cell lines. The most active compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What are the established synthetic routes for 2-(2,6-Dimethylmorpholino)thiazol-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 2,6-dimethylmorpholine with thiazole precursors. A common method includes:

- Step 1 : Preparation of 2,6-dimethylmorpholine via base-catalyzed reactions (e.g., using sodium hydroxide with ethylene oxide and dimethylphenol derivatives) .

- Step 2 : Thiazole ring formation via condensation of thiourea derivatives with α-bromoketones under reflux in polar solvents like DMF or ethanol. For example, substituting 1-(2,6-dimethylphenyl)thiourea with brominated intermediates yields thiazol-4-amine scaffolds .

- Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents (e.g., triethylamine as a base catalyst) significantly impact yield. Continuous flow reactors may enhance scalability .

Advanced: How can researchers design experiments to resolve contradictions in bioactivity data for this compound across studies?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often stem from variability in:

- Assay Conditions : Standardize cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and incubation times .

- Structural Purity : Use HPLC (C18 columns, acetonitrile/water gradients) and NMR (e.g., ¹H/¹³C, DEPT-135) to verify compound integrity. Contaminants like unreacted morpholine derivatives may skew results .

- Dose-Response Relationships : Perform IC50/EC50 titrations across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

Basic: What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

Answer:

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.28) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- 3D QSAR Modeling : Use ligand-based approaches (e.g., CoMFA/CoMSIA) to correlate substituent positions (e.g., morpholino methyl groups) with activity. Training sets should include analogs from patents or literature .

- Docking Studies : Target enzymes like Mycobacterium tuberculosis enoyl-ACP reductase or human kinases. The morpholino group’s electron-rich oxygen may enhance binding to hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME predict solubility (LogP ~1.0–2.5) and cytochrome P450 interactions to prioritize candidates .

Advanced: What strategies address synthetic challenges in generating spirocyclic or fused-ring derivatives of this compound?

Answer:

- Cascade Cyclizations : Redox-neutral reactions (e.g., using hydride transfer catalysts) can construct spirocyclic systems. For example, 1-benzyl-4-(2,6-dimethylmorpholino)indoline-2,3-dione was synthesized via Pd-catalyzed C-H activation .

- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive sites during coupling steps, as seen in imidazo[4,5-b]pyridine derivatives .

- Microwave-Assisted Synthesis : Accelerate ring-closing steps (e.g., forming oxadiazoles) with controlled microwave irradiation (100–150°C, 30 min) .

Basic: What are the documented biological targets and mechanisms of action for this compound?

Answer:

- Antimicrobial Activity : Inhibits bacterial DNA gyrase (Gram-positive strains) and fungal ergosterol biosynthesis. Nitro group reduction generates reactive intermediates that disrupt cellular membranes .

- Anti-inflammatory Effects : Modulates COX-2 and NF-κB pathways. The morpholino group’s lipophilicity enhances membrane permeability .

- Oncology : Derivatives (e.g., imidazo[4,5-b]pyridines) act as kinase inhibitors by competitively binding ATP pockets .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS; morpholino rings are prone to hydrolysis under acidic conditions .

- Plasma Stability : Use human plasma (37°C, 1h) with EDTA. Centrifuge and analyze supernatant for metabolite formation (e.g., demethylated products) .

- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation pathways (e.g., nitro group reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.